molecular formula C12H18BrNO2S B1654568 N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide CAS No. 246236-63-5

N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide

Cat. No. B1654568
CAS RN: 246236-63-5
M. Wt: 320.25 g/mol
InChI Key: SYRLPOFMWFJDIY-UHFFFAOYSA-N
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Description

“N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide” is a compound that contains a sulfonamide group, a bromoethyl group, and a tert-butyl group attached to a benzene ring. Sulfonamides are a group of compounds known for their antibacterial properties . The bromoethyl group could potentially make this compound reactive, as it could participate in various organic reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-bromoethanamine, a process similar to the formation of other sulfonamide compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a tert-butyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-bromoethyl group .


Chemical Reactions Analysis

As a bromoethyl compound, it could potentially participate in nucleophilic substitution reactions . The presence of the sulfonamide could also allow for reactions specific to sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the bromoethyl group could potentially make this compound relatively heavy and polar .

Mechanism of Action

While the mechanism of action for this specific compound is not known, sulfonamides generally work by inhibiting bacterial synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

properties

IUPAC Name

N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-12(2,3)10-4-6-11(7-5-10)17(15,16)14-9-8-13/h4-7,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRLPOFMWFJDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379347
Record name N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246236-63-5
Record name N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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